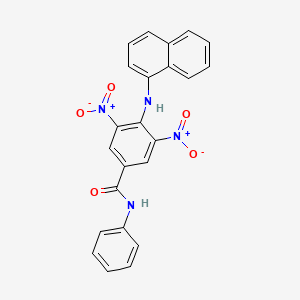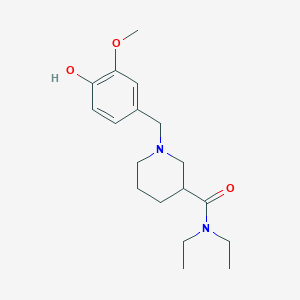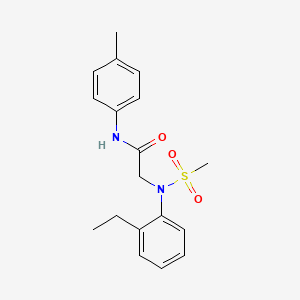![molecular formula C13H16N4O3S2 B4998686 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B4998686.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-methyl-N2-[(4-methylphenyl)sulfonyl]-N1-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide often involves the reaction of thiadiazole derivatives with sulfonyl chlorides or related sulfonamide groups. For example, the preparation of sulfamethizole, a compound sharing a thiadiazole moiety, involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis (Talagadadeevi et al., 2012). This process highlights a general pathway for synthesizing similar compounds, including targeted adjustments to functional groups for desired properties.
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals intricate details about their geometry and electron distribution. The crystal structure of a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, shows sulfonamide N atoms adopting a nearly trigonal-planar geometry, indicating the influence of sulfonyl and thiadiazole groups on the overall molecular conformation (Carballo et al., 2013).
Chemical Reactions and Properties
The reactivity of thiadiazole derivatives toward different chemical reactions, such as sulfonation and nucleophilic substitution, underlines the versatility of these compounds. For instance, the synthesis and antibacterial activity research of 1-(5-methyl-1,3,4-thiadiazolyl)-3-phenyl-sulfourea demonstrates the potential for creating biologically active derivatives through targeted synthetic strategies (Dao-feng, 2006).
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-9-4-6-11(7-5-9)22(19,20)17(3)8-12(18)14-13-16-15-10(2)21-13/h4-7H,8H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCYAPDFWCYKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4998610.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)


![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)

![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)
